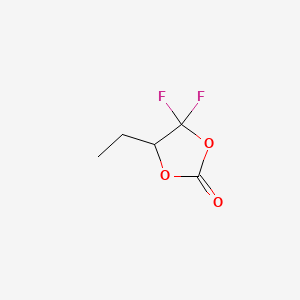
5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one is an organic compound with the molecular formula C5H6F2O3 It is a derivative of dioxolanone, characterized by the presence of two fluorine atoms and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one typically involves the fluorination of 4,5-dichloro-1,3-dioxolan-2-one. The process includes the following steps:
Starting Material: 4,5-dichloro-1,3-dioxolan-2-one is used as the starting material.
Fluorination Reaction: The compound undergoes a fluorine-chloride substitution reaction with a fluorinating agent in the presence of an acid-binding agent.
Reaction Conditions: The reaction is carried out in an organic ether solvent under mild conditions, making it suitable for industrial production.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high selectivity and yield, ensuring the efficient production of the compound for commercial applications .
化学反応の分析
Types of Reactions: 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while reduction and oxidation reactions produce different functionalized compounds .
科学的研究の応用
5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one has several scientific research applications:
Battery Technology: It is used as a film-forming additive in lithium-ion batteries to improve electrochemical performance and safety
Materials Science: The compound is investigated for its potential in developing new materials with unique properties.
Chemistry: It serves as a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: Research is ongoing to explore its potential biological and medicinal applications, although specific uses are still under investigation
作用機序
The mechanism of action of 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways:
Solid Electrolyte Interphase (SEI) Formation: In lithium-ion batteries, the compound forms a thin, stable SEI layer on the anode surface, enhancing battery performance.
Electrochemical Reactions: It participates in electrochemical reactions that improve the cycling efficiency and discharge capacity retention of batteries.
類似化合物との比較
4,5-Difluoro-1,3-dioxolan-2-one: A closely related compound with similar applications in battery technology.
Fluoroethylene Carbonate: Another fluorinated dioxolanone derivative used in similar contexts.
Uniqueness: 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity. This structural difference can lead to variations in its performance and applications compared to other similar compounds .
特性
分子式 |
C5H6F2O3 |
|---|---|
分子量 |
152.10 g/mol |
IUPAC名 |
5-ethyl-4,4-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6F2O3/c1-2-3-5(6,7)10-4(8)9-3/h3H,2H2,1H3 |
InChIキー |
KFYLFVJHIDSAGW-UHFFFAOYSA-N |
正規SMILES |
CCC1C(OC(=O)O1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13839318.png)
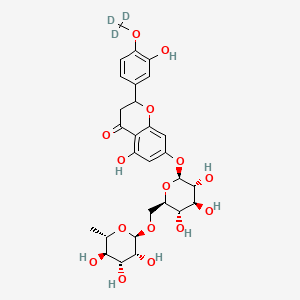
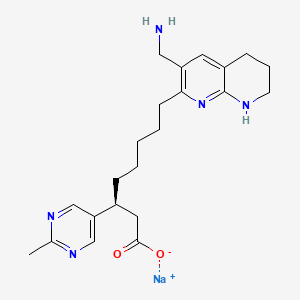
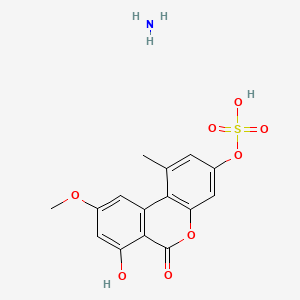
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
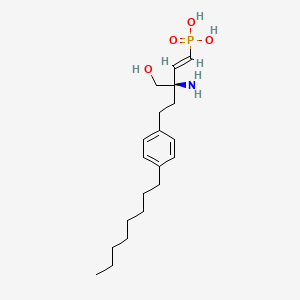
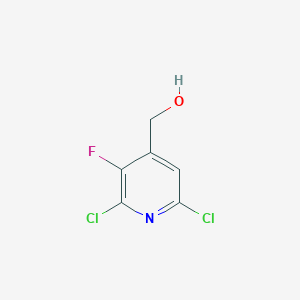
![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
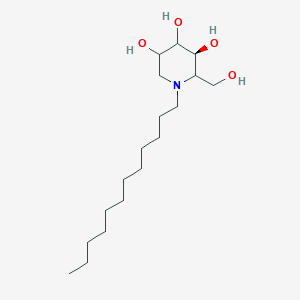


![4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
![Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate](/img/structure/B13839377.png)
